Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate
Description
Properties
Molecular Formula |
C10H20ClNO4S |
|---|---|
Molecular Weight |
285.79 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20ClNO4S/c1-7(2)8(6-17(11,14)15)12-9(13)16-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChI Key |
CVOHZBOAVDNNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate generally involves the introduction of the chlorosulfonyl group onto a suitable precursor bearing the 3-methylbutan-2-yl backbone, followed by protection or functionalization with the tert-butyl carbamate moiety. The key synthetic challenges include selective chlorosulfonylation and carbamate protection under conditions that preserve stereochemistry and functional group integrity.
Stepwise Preparation
Step 1: Preparation of 3-methylbutan-2-yl precursor
- Starting from commercially available 3-methylbutan-2-ol or analogous alcohols, the substrate is functionalized to introduce the amine group that will later be protected.
- The amine functionality is typically introduced via reductive amination or substitution reactions.
Step 2: Carbamate Protection
- The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) to yield the tert-butyl carbamate derivative.
- This step is generally carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the generated acid.
- Reaction conditions are mild (0-25 °C) to avoid side reactions.
Step 3: Chlorosulfonylation
- The key functionalization involves introduction of the chlorosulfonyl group (-SO2Cl) at the 1-position of the butan-2-yl chain.
- Chlorosulfonylation is typically achieved by treatment with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.
- The reaction is performed in an inert solvent such as dichloromethane or ethyl acetate at low temperatures (often 0-5 °C) to control reactivity and minimize decomposition.
- The chlorosulfonyl group is introduced selectively on the desired carbon, often requiring careful stoichiometric control and reaction monitoring.
Step 4: Purification
- The crude product is purified by standard methods such as recrystallization or chromatography (silica gel column chromatography).
- Solvents like ethyl acetate, hexane, or mixtures thereof are used to achieve high purity.
- Final product characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amine introduction | Reductive amination or substitution agents | THF or DCM | Room temp (20-25 °C) | Control stereochemistry |
| Carbamate protection | Di-tert-butyl dicarbonate, base (Et3N) | DCM or THF | 0-25 °C | Mild conditions to avoid side reactions |
| Chlorosulfonylation | Chlorosulfonic acid or sulfuryl chloride | DCM or ethyl acetate | 0-5 °C | Controlled addition, inert atmosphere |
| Purification | Recrystallization or chromatography | Ethyl acetate/hexane | Ambient | Confirm purity by spectroscopy |
Analysis of Preparation Methods
Advantages and Challenges
- The use of tert-butyl carbamate protection provides stability to the amine functionality during chlorosulfonylation.
- Chlorosulfonylation requires careful temperature control to prevent overreaction or hydrolysis.
- The choice of solvent and base is critical to maximize yield and purity.
- The process is scalable, as demonstrated in patent literature for related sulfonamide compounds, with yields typically ranging from 60-85% after purification.
Research Findings and Literature Survey
- Patent WO2020047323A1 details sulfonamide compounds bearing chlorosulfonyl groups and their preparation involving chlorosulfonylation of protected amine intermediates, consistent with the described methodology.
- European Patent EP3965884B1 discusses modulators of thyroid hormone receptor beta that include sulfonylated intermediates prepared via similar synthetic routes involving chlorosulfonylation and carbamate protection steps, highlighting the pharmaceutical relevance of such compounds and the synthetic protocols.
- These sources confirm that the preparation methods are well-established in the context of pharmaceutical intermediates and allow for the production of high-purity target compounds suitable for further derivatization or biological testing.
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carbamates and sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a reagent for synthesizing new organic compounds, including pharmaceuticals and agrochemicals.
Biomedical Research: The compound is used in the development of new drugs and therapeutic agents.
Chemical Biology: It is employed in studying biological pathways and mechanisms by modifying biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in probing biological systems and developing new chemical entities .
Comparison with Similar Compounds
Tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
- Substituent: Aminocarbonyl (-CONH₂) replaces chlorosulfonyl.
- Key Differences: Reactivity: The aminocarbonyl group participates in hydrogen bonding, enhancing solubility in polar solvents, whereas the chlorosulfonyl group acts as a leaving group, favoring nucleophilic displacement . Applications: The aminocarbonyl derivative is more suited for biological targeting (e.g., enzyme inhibition) due to hydrogen-bonding capacity, while the chlorosulfonyl analog is preferred in synthetic chemistry for functional group transformations .
Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]methyl]carbamate
- Substituent : Piperidin-4-ylmethyl group replaces 3-methylbutan-2-yl.
- Basicity: The tertiary amine in the piperidine ring increases basicity compared to the aliphatic chain in the target compound, affecting protonation states under physiological conditions .
Tert-butyl N-[(3R)-1-(2-chloroacetyl)-3-piperidyl]carbamate
- Substituent : Chloroacetyl (-COCH₂Cl) replaces chlorosulfonyl.
- Key Differences :
- Reactivity : The chloroacetyl group undergoes alkylation or hydrolysis, whereas chlorosulfonyl is more reactive in sulfonamide formation.
- Synthetic Utility : Used in cross-coupling reactions for drug candidates (e.g., kinase inhibitors), contrasting with the target compound’s role in sulfonate ester synthesis .
Tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate
- Substituent : Pyridinyl-pyrrolidine replaces the aliphatic chain.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity Trends: Chlorosulfonyl derivatives exhibit superior leaving-group ability compared to aminocarbonyl or chloroacetyl analogs, enabling efficient sulfonate ester and sulfonamide synthesis .
- Solubility and Aggregation: Compounds with aromatic or hydrogen-bonding groups (e.g., pyridine, aminocarbonyl) display enhanced solubility, while aliphatic chains (e.g., 3-methylbutan) increase lipophilicity, influencing pharmacokinetic properties .
- Biological Activity : Piperidine and pyridine-containing analogs show promise in targeting enzymes and receptors due to conformational control and π-π interactions, whereas the target compound is primarily a synthetic intermediate .
Biological Activity
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 285.79 g/mol
- Appearance : Solid powder, colorless or pale yellow with a pungent odor.
The compound contains a chlorosulfonyl group, which is known for its high reactivity towards nucleophiles, making it a valuable tool in biological studies and drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This property allows it to modify proteins and other biological targets, influencing various biochemical pathways. The chlorosulfonyl moiety is particularly reactive and can interact with amino acids containing nucleophilic side chains such as cysteine and lysine .
1. Enzyme Inhibition
Studies have indicated that compounds similar to this compound can act as enzyme inhibitors. For instance, its interaction with serine proteases has been explored, where it modifies the active site, thereby inhibiting enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
2. Anticancer Activity
Research has shown that compounds featuring chlorosulfonyl groups exhibit potential anticancer properties by acting as alkylating agents. They can interfere with DNA replication and repair mechanisms within cancer cells, leading to apoptosis. The structural similarity of this compound to known anticancer agents suggests its potential in this area .
3. Drug Development
The compound's ability to modify biological targets makes it a candidate for drug development. Its reactivity profile allows for the exploration of new therapeutic pathways, particularly in creating targeted therapies for diseases like cancer and bacterial infections .
Case Study 1: Interaction with Nucleophiles
In a study examining the reactivity of this compound with various nucleophiles, it was found that the compound effectively modified cysteine residues in proteins, leading to significant changes in protein function. This modification was quantitatively assessed using mass spectrometry techniques, confirming the compound's utility in probing biological systems.
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the anticancer efficacy of related compounds in vitro against several cancer cell lines. The results indicated that compounds with similar structures exhibited cytotoxic effects through mechanisms involving DNA damage and cell cycle arrest. The findings support further investigation into this compound as a potential lead compound for anticancer drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHClNOS | High reactivity towards nucleophiles |
| Benzyl N-{[1-(chlorosulfonyl)-3-methylbutan-2-YL]oxy}carbamate | CHClNOS | Altered reactivity due to benzyl group |
| Tert-butyl N-{[1-(chlorosulfonyl)azetidin-3-yl]methyl}carbamate | CHClNOS | Incorporates azetidine ring structure |
This table illustrates how variations in structure can influence the biological activity of related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate, and how can byproduct formation be minimized?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a chlorosulfonyl-containing intermediate under basic conditions (e.g., triethylamine or pyridine). Key steps include:
- Activation : Convert the sulfonic acid precursor to chlorosulfonyl using thionyl chloride (SOCl₂) under anhydrous conditions.
- Coupling : React the chlorosulfonyl intermediate with tert-butyl carbamate in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product and minimize byproducts like unreacted intermediates or hydrolysis derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and chlorosulfonyl moiety (δ ~3.5–4.0 ppm for adjacent protons).
- IR Spectroscopy : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and S=O stretches (~1350–1450 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture (hydrolyzes carbamate) or strong bases (cleave sulfonyl chloride). Pre-dry storage vials to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?
- Methodological Answer :
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfur and chlorine atoms. Validate with R-factor convergence (<5%).
- Cross-Validation : Compare X-ray data with DFT-optimized molecular geometry to address torsional mismatches in flexible 3-methylbutan-2-yl chains.
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing packing .
Q. What strategies are recommended for studying the compound’s reactivity with biological nucleophiles?
- Methodological Answer :
- Kinetic Assays : Monitor sulfonyl chloride reactivity with thiols (e.g., glutathione) via UV-Vis at 412 nm (Ellman’s reagent). Vary pH (6.5–8.0) to mimic physiological conditions.
- Structural Insights : Co-crystallize the compound with target enzymes (e.g., proteases) to map nucleophilic attack sites. Use SHELXE for phase determination in macromolecular complexes.
- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to predict covalent adduct formation and binding affinities .
Q. How can conflicting spectroscopic and chromatographic data be reconciled during purity assessment?
- Methodological Answer :
- Multi-Technique Approach : Combine HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS to distinguish co-eluting impurities.
- NMR Dilution Experiments : Detect trace solvents or degradation products by acquiring ¹H NMR at higher concentrations (≥50 mM).
- Thermogravimetric Analysis (TGA) : Rule out residual solvent contributions to mass loss .
Q. What experimental designs are optimal for probing the compound’s role in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays with fluorogenic substrates (e.g., acetylthiocholine for cholinesterases). Measure IC₅₀ values under varying inhibitor concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent inhibition.
- Mutagenesis Studies : Engineer active-site residues (e.g., serine to alanine) to confirm covalent bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
